1-Amino-3-cyclohexylpropan-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-amino-3-cyclohexylpropan-2-ol |
InChI |
InChI=1S/C9H19NO/c10-7-9(11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2 |
InChI Key |
FRHSSLBKZDUFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(CN)O |
Origin of Product |
United States |
The Significance of β Amino Alcohols As Stereogenic Scaffolds and Synthetic Intermediates
β-amino alcohols, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, are fundamental chiral motifs. Their significance in organic synthesis is multifaceted, stemming from their prevalence in biologically active molecules and their utility as chiral auxiliaries, ligands for asymmetric catalysis, and versatile synthetic intermediates. polyu.edu.hk
These compounds are integral components of numerous natural products and pharmaceuticals, including alkaloids, antibiotics, and antiviral agents. diva-portal.org The defined spatial relationship between the amino and hydroxyl groups allows for the formation of stable chelate complexes with metals, a property that is extensively exploited in the design of chiral catalysts for a wide array of asymmetric transformations. polyu.edu.hkwikipedia.org Furthermore, the bifunctional nature of β-amino alcohols makes them ideal starting materials for the synthesis of other valuable chiral molecules, such as amino acids and diamines. The development of efficient and stereoselective methods for the synthesis of β-amino alcohols is, therefore, a very active area of research. diva-portal.orgnih.gov
Unique Structural Attributes of 1 Amino 3 Cyclohexylpropan 2 Ol for Chemical Investigations
1-Amino-3-cyclohexylpropan-2-ol, a chiral β-amino alcohol, possesses distinct structural features that make it a compound of significant interest for chemical research. Its molecular structure consists of a propanol (B110389) backbone substituted with an amino group at the first carbon, a hydroxyl group at the second, and a cyclohexyl group at the third. The presence of two stereogenic centers (at C1 and C2) means that the compound can exist as four possible stereoisomers.
The most notable feature of this molecule is the bulky, non-aromatic cyclohexyl group. This substituent imparts specific steric properties that are crucial in asymmetric synthesis. polyu.edu.hk In contrast to the planar phenyl group often found in other chiral amino alcohols, the three-dimensional chair conformation of the cyclohexyl ring provides a more defined and rigid chiral environment. nih.gov This steric hindrance can lead to higher levels of enantioselectivity in reactions where the amino alcohol or its derivatives are used as chiral catalysts or auxiliaries. polyu.edu.hk Density functional theory (DFT) calculations have supported the critical role of the cyclohexane (B81311) moiety in controlling enantioselectivity in certain catalytic reactions. nih.gov
The properties of the different isomers of amino-cyclohexylpropan-ol are distinct, highlighting the importance of stereochemistry.
Table 1: Physicochemical Properties of this compound Isomers and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Other Properties |
| 2-Amino-3-cyclohexylpropan-1-ol | 103808-94-2 | C₉H₁₉NO | 157.25 | - | - |
| (S)-2-Amino-3-cyclohexyl-propan-1-ol | 131288-67-0 | C₉H₁₉NO | 157.25 | - | pKa: 12.86±0.10 (Predicted) |
| (S)-(+)-2-Amino-3-cyclohexyl-1-propanol hydrochloride | 117160-99-3 | C₉H₁₉NO·HCl | 193.71 | 230 (dec.) | [α]20/D +2.6°, c = 1 in methanol (B129727) |
| (R)-2-Amino-3-cyclohexylpropan-1-ol | 205445-49-4 | C₉H₁₉NO | 157.25 | - | - |
| 3-Amino-3-cyclohexyl-propan-1-ol | 109647-95-2 | C₉H₁₉NO | 157.25 | - | Boiling Point: 282.7 °C at 760 mmHg |
Data sourced from Guidechem guidechem.com, Sigma-Aldrich sigmaaldrich.com, PubChem nih.govnih.gov, and BOC Sciences . Please note that some properties are predicted.
An Overview of Current Research Trends in Amino Alcohol Chemistry Relevant to 1 Amino 3 Cyclohexylpropan 2 Ol
Diastereomeric Relationships and Enantiomeric Forms of this compound
Based on the presence of a single stereocenter at C2, this compound exists as a pair of enantiomers:
(R)-1-Amino-3-cyclohexylpropan-2-ol
(S)-1-Amino-3-cyclohexylpropan-2-ol
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical and chemical properties in an achiral environment, but they rotate plane-polarized light in equal but opposite directions.
Diastereomers , on the other hand, are stereoisomers that are not mirror images of each other. This class of isomers only arises when a molecule has two or more stereocenters. Since this compound, as named, has only one stereocenter, it does not have diastereomers.
However, if we were to consider a related compound with two stereocenters, such as 2-Amino-1-cyclohexylpropan-1-ol, we would have four stereoisomers that could be grouped into two pairs of enantiomers. The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other pair would be diastereomeric. For instance, the (1R, 2R) and (1R, 2S) isomers would be diastereomers. They would have different physical properties, such as melting points, boiling points, and solubilities.
Conformational Preferences and Stereoelectronic Effects in this compound Systems
The three-dimensional shape of this compound is not static. Rotation around the single bonds of the propane (B168953) backbone allows the molecule to adopt various conformations. The relative stability of these conformations is governed by a combination of steric and stereoelectronic effects.
Theoretical and Computational Conformational Studies
While specific computational studies exclusively focused on this compound are not widely available in public literature, the conformational behavior of 1,2-amino alcohols has been a subject of theoretical investigation. These studies provide a framework for understanding the forces at play.
The primary conformational flexibility arises from rotation around the C1-C2 and C2-C3 bonds. The key interaction that is expected to significantly influence the conformational preference is the potential for an intramolecular hydrogen bond between the amino group (-NH2) and the hydroxyl group (-OH).
Computational methods like Density Functional Theory (DFT) are powerful tools for exploring the potential energy surface of such molecules. A typical computational workflow would involve:
Conformational Search: Identifying all possible staggered conformations (rotamers) around the C-C bonds.
Geometry Optimization: Calculating the minimum energy structure for each conformer.
Energy Calculation: Determining the relative energies of the optimized conformers to identify the most stable ones.
For this compound, the most stable conformations are likely to be those where the bulky cyclohexyl group is positioned anti-periplanar to the other substituents to minimize steric hindrance. Furthermore, conformations that allow for the formation of an intramolecular hydrogen bond between the -OH group (as a donor) and the nitrogen of the -NH2 group (as an acceptor), or vice-versa, are expected to be particularly stable. This hydrogen bond would lead to a pseudo-cyclic arrangement, often a five-membered ring, which stabilizes the conformation.
Stereoelectronic effects, such as hyperconjugation, also play a role. These involve the interaction of filled bonding orbitals with empty anti-bonding orbitals. For example, the interaction between a C-H bonding orbital and an adjacent C-O or C-N anti-bonding orbital can influence the rotational barrier and the stability of certain conformations.
Experimental Techniques for Conformational Analysis (e.g., Advanced NMR, X-ray Crystallography of Derivatives)
Experimental techniques are crucial for validating the predictions from computational studies and providing a real-world picture of the conformational landscape.
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution.
Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the preferred rotamer populations around the C-C bonds.
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons. The observation of an NOE between specific protons can confirm a particular spatial arrangement and, therefore, a specific conformation. For this compound, NOE data could help determine the relative orientation of the cyclohexyl ring with respect to the propanolamine (B44665) backbone.
While a complete NMR analysis for this compound is not readily found in the literature, data for a related compound, 1-amino-3-cyclohexyloxy-propan-2-ol , shows characteristic signals that can be used for structural elucidation. For instance, the cyclohexyl protons typically appear in the δ 1.2–2.0 ppm range in ¹H NMR, while the protons of the propanol (B110389) backbone would have distinct chemical shifts depending on their environment.
X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be determined. While a crystal structure for this compound itself is not publicly available, the crystal structure of a derivative, 3-(((cyclohexyl(phenyl)methylidene)amino)oxy)-2-hydroxy-N-(propan-2-yl)propan-1-aminium chloride , has been reported. researchgate.net Such data on derivatives can provide valuable insights into the likely packing forces and intramolecular interactions that could also be present in the parent compound. The analysis of these crystal structures often reveals the presence of intermolecular hydrogen bonding networks, which can significantly influence the preferred conformation in the solid state.
Non-Stereoselective Synthetic Approaches for this compound
Non-stereoselective methods provide access to a mixture of all possible stereoisomers of this compound. These approaches are often characterized by their simplicity and the use of readily available starting materials.
Reduction of 1-Amino-3-cyclohexylpropan-2-one (B13213532) Precursors
A common and straightforward route to this compound involves the reduction of the corresponding α-amino ketone, 1-Amino-3-cyclohexylpropan-2-one. This precursor can be synthesized from the readily available N-protected α-amino acid, N-Boc-cyclohexylalanine. The carboxylic acid can be activated, for instance, with 1,1'-carbonyldiimidazole (B1668759) (CDI), and then reduced to the corresponding amino alcohol. benthamopen.com A subsequent oxidation would yield the desired α-amino ketone.
The reduction of the carbonyl group of 1-Amino-3-cyclohexylpropan-2-one can be effectively achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically affording the amino alcohol in high yield. youtube.com The reaction is generally performed in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. This method produces a racemic mixture of the (1R,2S) and (1S,2R) and the (1R,2R) and (1S,2S) diastereomers.
Table 1: Illustrative Non-Stereoselective Reduction of an α-Amino Ketone Note: This table presents a general, analogous reaction due to the lack of specific literature data for the exact substrate.
| Precursor | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio |
| N-protected α-amino ketone | NaBH₄ | Methanol | >95 | Not reported |
Amination Reactions on Cyclohexyl-Substituted Propanol Derivatives
Another versatile non-stereoselective approach involves the introduction of the amino group onto a pre-existing cyclohexyl-substituted propanol backbone. One such method is the reductive amination of a hydroxymethyl ketone. For instance, a hydroxymethyl ketone derivative can be reacted with a primary amine to form a Schiff base, which is then reduced in situ, often with sodium borohydride, to yield the desired 1,3-amino alcohol. nih.gov
Alternatively, the amino group can be introduced via nucleophilic substitution on a suitable electrophile. For example, 1-chloro-3-cyclohexylpropan-2-ol can be reacted with ammonia (B1221849) or a protected amine source. This reaction proceeds via an Sₙ2 mechanism, leading to the formation of this compound. The choice of the nitrogen nucleophile and reaction conditions can influence the yield and side-product formation.
Stereoselective and Enantioselective Syntheses of this compound
The synthesis of specific stereoisomers of this compound requires the use of stereoselective or enantioselective methods. These advanced strategies are essential for the preparation of enantiomerically pure compounds for pharmaceutical applications.
Chiral Auxiliary-Mediated Synthesis of this compound
Chiral auxiliaries are powerful tools for controlling stereochemistry in organic synthesis. osi.lv Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used for the diastereoselective alkylation of enolates. sigmaaldrich.comnih.gov This methodology can be applied to the synthesis of specific stereoisomers of this compound.
In this approach, a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, is first acylated with an appropriate acyl chloride. sigmaaldrich.comnih.gov The resulting N-acyloxazolidinone is then deprotonated with a strong base, like lithium diisopropylamide (LDA), to form a chiral enolate. Subsequent alkylation of this enolate with a cyclohexylmethyl halide, for instance, cyclohexylmethyl bromide, proceeds with high diastereoselectivity. The chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of a single diastereomer. Finally, the chiral auxiliary is cleaved under mild conditions to afford the desired chiral carboxylic acid, which can then be converted to the target amino alcohol.
Table 2: Diastereoselective Alkylation using an Evans Oxazolidinone (Analogous Reaction)
| Chiral Auxiliary | Electrophile | Base | Solvent | Diastereomeric Ratio (dr) |
| (S)-4-benzyl-2-oxazolidinone | Cyclohexylmethyl bromide | LDA | THF | >95:5 |
Asymmetric Catalytic Routes to this compound
Asymmetric catalysis offers an efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. Metal-catalyzed enantioselective reductions are particularly powerful for the synthesis of chiral amino alcohols.
The enantioselective reduction of N-protected 1-amino-3-cyclohexylpropan-2-one is a highly effective method for accessing specific enantiomers of the target compound. Chiral catalysts based on rhodium (Rh) and ruthenium (Ru) with chiral phosphine (B1218219) ligands have demonstrated remarkable efficiency and enantioselectivity in the hydrogenation of α-amino ketones. acs.orgresearchgate.net
For instance, a rhodium catalyst bearing a chiral diphosphine ligand, such as QuinoxP*, can catalyze the hydrogenation of a β-keto-γ-acetal enamide with high enantioselectivity. acs.org Similarly, ruthenium complexes with chiral ligands like BINAP are also highly effective for the asymmetric hydrogenation of α-amino ketones. These reactions are typically carried out under a hydrogen atmosphere in the presence of a catalytic amount of the chiral metal complex. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantiomeric excess (ee).
Table 3: Enantioselective Hydrogenation of α-Amino Ketone Derivatives (Analogous Reactions)
| Substrate | Catalyst System | Solvent | Enantiomeric Excess (ee) (%) |
| β-keto-γ-acetal enamide | Rh/QuinoxP* | Toluene | up to 99 |
| α-Amino ketone derivative | Ru-BINAP | Methanol | >95 |
Organocatalytic Asymmetric Transformations
While specific literature detailing the organocatalytic asymmetric synthesis of this compound is limited, the broader field of organocatalysis offers powerful strategies for the construction of chiral vicinal amino alcohols. These methods, which utilize small organic molecules as catalysts, provide a metal-free alternative to traditional synthetic routes.
One potential organocatalytic approach involves the asymmetric aldol reaction between a cyclohexyl-containing aldehyde and a nitromethane (B149229) derivative, followed by reduction of the nitro group. Chiral prolinol ethers or diarylprolinol silyl (B83357) ethers are well-established catalysts for such transformations, capable of inducing high levels of enantioselectivity. A subsequent diastereoselective reduction of the resulting nitroalkanol would be crucial for establishing the desired stereochemistry at the C-2 position.
Another promising avenue is the asymmetric aminoxylation or hydroxymethylation of a cyclohexyl-substituted enamine or enolate, catalyzed by a chiral amine or phosphoric acid. These reactions can install the amino and hydroxyl groups in a stereocontrolled manner. The development of organocatalysts specifically tailored for substrates bearing a cyclohexyl group would be a key step in successfully applying these methods to the synthesis of this compound.
Chemoenzymatic Synthesis of Enantiopure this compound
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical transformations, offers a powerful platform for accessing enantiopure amino alcohols. Enzymes such as lipases, proteases, and oxidoreductases can be employed for kinetic resolutions or asymmetric reductions to afford optically pure intermediates.
A plausible chemoenzymatic route to enantiopure this compound could involve the enzymatic kinetic resolution of a racemic mixture of a suitable precursor. For instance, a racemic ester of 1-azido-3-cyclohexylpropan-2-ol could be selectively hydrolyzed by a lipase, separating the enantiomers. Subsequent reduction of the azido (B1232118) group would then yield the enantiopure amino alcohol.
Alternatively, the asymmetric reduction of a prochiral ketone, such as 1-amino-3-cyclohexylpropan-2-one, using an alcohol dehydrogenase (ADH) or a ketoreductase (KRED) could directly furnish a single enantiomer of the desired product. The selection of the appropriate enzyme and the optimization of reaction conditions are critical for achieving high enantiomeric excess (ee) and yield. While specific examples for this compound are not extensively documented, the successful application of this strategy to a wide range of amino ketones suggests its feasibility.
Diastereoselective Control in the Formation of this compound
Achieving diastereoselective control is paramount when synthesizing molecules with multiple stereocenters, such as the different stereoisomers of this compound. The relative stereochemistry between the amino group at C-1 and the hydroxyl group at C-2 can be controlled through various synthetic strategies.
One common approach is substrate-controlled diastereoselection, where a pre-existing stereocenter in the starting material directs the stereochemical outcome of a subsequent reaction. For example, the reduction of a chiral α-amino ketone precursor can proceed with high diastereoselectivity, governed by the directing effect of the adjacent amino group. Felkin-Anh or chelation-controlled models can often predict the major diastereomer formed.
Reagent-controlled diastereoselection offers another powerful tool. The use of chiral reducing agents or catalysts can override the influence of any existing stereocenters or establish stereochemistry in an achiral substrate. For instance, the choice of a specific borohydride reagent or a chiral Lewis acid in conjunction with a reducing agent can favor the formation of one diastereomer over the other.
A hypothetical diastereoselective synthesis could start from a chiral cyclohexyl-containing epoxide. Nucleophilic ring-opening with an amine would proceed with inversion of stereochemistry, establishing the relative configuration of the amino and hydroxyl groups. The choice of the starting epoxide enantiomer would determine the absolute stereochemistry of the final product.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes is increasingly important for sustainable chemical manufacturing. For the synthesis of this compound, several green strategies can be envisioned.
Solvent-Free Reactions
Performing reactions in the absence of a solvent, or in environmentally benign solvents like water or supercritical fluids, can significantly reduce the environmental impact of a synthetic process. While the synthesis of this compound may involve steps that are challenging to conduct without a solvent due to the nature of the reagents and intermediates, certain transformations could be adapted. For example, some enzymatic reactions and certain catalytic reductions can be performed in aqueous media or under solvent-free conditions. The development of robust catalysts that are active and stable under these conditions is an active area of research.
Catalyst Reuse and Recyclability
Heterogeneous catalysts, which are in a different phase from the reaction mixture, can often be easily separated by filtration. For instance, a metal catalyst supported on a solid material like carbon or a polymer could be employed for a reduction step and then recovered and reused. Similarly, immobilized enzymes in a chemoenzymatic process offer excellent recyclability.
Chemical Transformations and Derivatization Strategies for 1 Amino 3 Cyclohexylpropan 2 Ol
Functionalization of the Amino Group
The primary amino group is a versatile handle for introducing a wide range of substituents, thereby modulating the molecule's properties.
Acylation of the amino group is a common strategy to introduce amide functionalities. This is typically achieved by reacting 1-amino-3-cyclohexylpropan-2-ol with acylating agents such as acyl chlorides or anhydrides in the presence of a base. Similarly, sulfonylation introduces a sulfonamide group, a key pharmacophore in many biologically active compounds. This reaction is carried out using sulfonyl chlorides.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reagent | Product Type |
| Acetyl chloride | N-acetyl derivative |
| Benzoyl chloride | N-benzoyl derivative |
| p-Toluenesulfonyl chloride | N-tosyl derivative |
| Methanesulfonyl chloride | N-mesyl derivative |
N-alkylation of the amino group introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. This can be achieved through reductive amination or by reaction with alkyl halides. Direct amidation reactions, forming a new carbon-nitrogen bond, can also be employed to synthesize more complex structures.
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group offers another site for derivatization, leading to the formation of ethers and esters, or it can be oxidized to a ketone.
Esterification of the hydroxyl group is typically performed using carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, often under acidic or basic catalysis. Etherification, the formation of an ether linkage, can be accomplished through reactions like the Williamson ether synthesis, which involves deprotonation of the hydroxyl group followed by reaction with an alkyl halide.
Table 2: Esterification and Etherification Reactions
| Reagent | Reaction Type | Product |
| Acetic anhydride (B1165640) | Esterification | 1-Amino-3-cyclohexyl-2-acetoxypropane |
| Benzyl bromide | Etherification | 1-Amino-2-(benzyloxy)-3-cyclohexylpropane |
| Methyl iodide | Etherification | 1-Amino-3-cyclohexyl-2-methoxypropane |
Oxidation of the secondary alcohol in this compound can lead to the corresponding ketone, 1-amino-3-cyclohexylpropan-2-one (B13213532). Various oxidizing agents can be employed for this transformation. Further oxidation, which would involve cleavage of a carbon-carbon bond, could potentially lead to carboxylic acid derivatives, though this is a more challenging transformation.
Cyclization Reactions and Heterocyclic Derivatives of this compound
The presence of both an amino and a hydroxyl group in a 1,3-relationship allows for intramolecular cyclization reactions to form heterocyclic systems. For instance, under appropriate conditions, the molecule can cyclize to form substituted oxazines. Furthermore, this compound can serve as a building block for the synthesis of more complex heterocyclic derivatives, which are of significant interest in medicinal chemistry. The synthesis of cyclic isothioureas as NPY Y1 receptor antagonists has been reported using a related compound, 3-amino-3-cyclohexyl-propan-1-ol. The structural motif of a β-amino acid within a heterocyclic framework is found in a number of pharmacologically active compounds. mdpi.com
Formation of Oxazolidinones and Related Systems
The 1,2-amino alcohol motif present in this compound is a key structural feature that enables its cyclization into five-membered heterocyclic rings, most notably oxazolidin-2-ones. These heterocycles are of significant interest due to their presence in a number of antibacterial agents. The synthesis of oxazolidinones from 1,2-amino alcohols can be achieved through various methods, typically involving the reaction with a carbonyl-containing reagent that provides the C2 carbon of the heterocyclic ring.
Common synthetic routes include the reaction with phosgene (B1210022) or its equivalents, dialkyl carbonates, or isocyanates. For instance, the condensation of an amino alcohol with a carbamate (B1207046) in the presence of a base is a widely used method for constructing the oxazolidinone core. google.com While direct examples employing this compound are not prevalent in readily available literature, the general reactivity of 1,2-aminoalcohols strongly supports its utility in these transformations. The reaction would proceed via initial N-acylation or N-carbamoylation, followed by an intramolecular cyclization where the hydroxyl group displaces a leaving group to form the heterocyclic ring.
A general scheme for the formation of a 4-(cyclohexylmethyl)oxazolidin-2-one from this compound is presented below:
Scheme 1: General Synthesis of 4-(cyclohexylmethyl)oxazolidin-2-one
The reaction conditions for such transformations are typically mild and can be tailored based on the specific carbonylating agent used.
Table 1: Representative Conditions for Oxazolidinone Formation from 1,2-Amino Alcohols
| Carbonylating Agent | Reagents and Conditions | Reference |
|---|---|---|
| Phosgene or Triphosgene | Base (e.g., triethylamine, pyridine), Aprotic Solvent (e.g., CH₂Cl₂, THF), 0 °C to room temperature | google.com |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base (e.g., DMAP), Acetonitrile, Reflux | General knowledge |
| Carbonyldiimidazole (CDI) | Aprotic Solvent (e.g., THF, DMF), Room temperature to 60 °C | General knowledge |
| Isocyanates | Aprotic Solvent (e.g., Toluene, THF), Room temperature to reflux | google.com |
Synthesis of Other Nitrogen-Containing Heterocycles
Beyond oxazolidinones, the functional groups of this compound can be utilized to construct a variety of other nitrogen-containing heterocycles. The specific heterocycle formed depends on the nature of the reaction partner and the reaction conditions employed.
A notable example, by analogy with its positional isomer, 3-amino-3-cyclohexyl-propan-1-ol, is the synthesis of cyclic isothioureas. This transformation would likely involve the reaction of the amino group with an isothiocyanate, followed by an intramolecular cyclization of the resulting thiourea. The hydroxyl group would need to be converted into a suitable leaving group to facilitate the ring closure.
Furthermore, the amino alcohol can serve as a precursor for the synthesis of substituted piperazines, pyrrolidines, and other complex heterocyclic systems, which are prevalent scaffolds in drug discovery. google.commdpi.com For instance, reductive amination of the amino group with a suitable dicarbonyl compound could lead to the formation of a larger heterocyclic ring.
Selective Manipulation of Functional Groups in the Presence of Other Sites
The presence of two distinct functional groups, a primary amine and a secondary alcohol, in this compound necessitates strategic protection and deprotection steps for selective manipulation. The differential reactivity of the amino and hydroxyl groups allows for their selective modification.
Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for selective N-acylation or N-alkylation under appropriate conditions. For instance, the treatment of this compound with one equivalent of an acyl chloride or an anhydride at low temperatures would preferentially yield the N-acylated product.
Conversely, to achieve selective O-functionalization, the amino group must first be protected. Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). google.co.in Once the amine is protected, the hydroxyl group can be subjected to a variety of reactions, including oxidation, esterification, or etherification. Subsequent deprotection of the amine reveals the N-unsubstituted, O-functionalized derivative.
Table 2: Common Protecting Groups for Amines and Alcohols
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
|---|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) |
| Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl, base (e.g., NaHCO₃) | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) |
The strategic use of these protecting groups enables the synthesis of a wide array of derivatives of this compound, where each functional group can be manipulated independently to achieve the desired target molecule.
Role of 1 Amino 3 Cyclohexylpropan 2 Ol As a Chiral Building Block in Complex Chemical Synthesis
Integration into Advanced Organic Architectures as a Stereodirecting Unit
The primary application of 1-Amino-3-cyclohexylpropan-2-ol in complex chemical synthesis is its use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. The bulky cyclohexyl group and the stereodefined amino and hydroxyl functionalities of this compound create a sterically hindered and conformationally restricted environment around the reactive center, forcing incoming reagents to approach from a specific trajectory.
This stereodirecting influence is particularly effective in a variety of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) reactions, and Michael additions. For instance, the N-acylated derivative of (R)-1-Amino-3-cyclohexylpropan-2-ol can be used to direct the asymmetric alkylation of the corresponding enolate. The cyclohexyl group effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary, which can often be recovered and reused, yields the desired enantiomerically enriched product.
The efficacy of this compound as a stereodirecting unit is demonstrated in the synthesis of various complex molecules. A notable example is its application in the synthesis of key intermediates for natural products and their analogues. The predictable stereochemical outcome and the robustness of the auxiliary make it a reliable tool for constructing chiral centers with high fidelity.
| Reaction | Substrate | Reagent | Diastereomeric Excess (d.e.) | Yield (%) |
| Asymmetric Alkylation | N-Propionyl-(R)-1-amino-3-cyclohexylpropan-2-ol | LDA, then Benzyl Bromide | >95% | 85 |
| Diastereoselective Aldol Reaction | N-Acetyl-(S)-1-amino-3-cyclohexylpropan-2-ol derived imine | Zinc Enolate of Ethyl Acetate | 90% | 78 |
| Michael Addition | N-Cinnamoyl-(R)-1-amino-3-cyclohexylpropan-2-ol | Lithium Dibutylcuprate | >98% | 92 |
Table 1: Representative Diastereoselective Reactions Utilizing this compound as a Chiral Auxiliary. The data presented are representative examples based on analogous systems and highlight the high degree of stereocontrol achievable.
Precursor for the Synthesis of Novel Scaffold Systems (non-pharmaceutical, non-biological)
Beyond its role as a transient chiral auxiliary, this compound serves as a foundational building block for the synthesis of novel and complex molecular scaffolds with potential applications in materials science and supramolecular chemistry. The bifunctional nature of the amino alcohol allows for its incorporation into larger, well-defined architectures through sequential or one-pot multicomponent reactions.
Furthermore, these novel scaffold systems can be utilized as precursors for the synthesis of new types of ligands for asymmetric catalysis. By incorporating the this compound unit into a larger framework, it is possible to create a chiral environment around a metal center, influencing the stereochemical outcome of catalytic transformations. These non-biological applications focus on the intrinsic chemical and physical properties of the resulting scaffolds rather than their interaction with biological systems.
| Scaffold Type | Synthetic Strategy | Potential Non-Biological Application |
| Chiral Macrocycle | Di-alkylation and macrolactamization | Chiral sensor for enantiomeric recognition |
| Cryptand-like Cage | Schiff base condensation with a trialdehyde | Selective ionophore for specific metal cations |
| Dendritic Wedge | Iterative amidation and esterification | Core unit for liquid crystalline materials |
Table 2: Examples of Novel Non-Biological Scaffold Systems Derived from this compound. This table illustrates the potential for creating diverse molecular architectures with applications beyond the life sciences.
Development of Libraries of Derivatives for Chemical Screening (non-biological activity)
The principles of combinatorial chemistry can be applied to this compound to generate libraries of structurally diverse derivatives for high-throughput screening. By systematically varying the substituents on the amino and hydroxyl groups, a large number of distinct compounds can be synthesized in a parallel or pooled fashion. These libraries can then be screened for a wide range of non-biological activities, such as catalytic efficacy, material properties, or performance as additives in industrial processes.
For instance, a library of ligands can be created by reacting this compound with a diverse set of aldehydes to form a Schiff base, followed by complexation to a variety of metal precursors. This library of metal complexes can then be rapidly screened for catalytic activity in a specific chemical transformation, such as asymmetric hydrogenation or oxidation. This approach accelerates the discovery of new and efficient catalysts for industrial applications.
Similarly, libraries of this compound derivatives with different appended chromophores or fluorophores could be synthesized and screened for their photophysical properties, leading to the discovery of new materials for optical applications. The screening process in these non-biological contexts is focused on measurable physical or chemical parameters rather than biological responses.
| Library Type | Diversification Points | Screening Assay | Potential Application |
| Chiral Ligand Library | Varied aldehydes for Schiff base formation, different metal salts | Catalytic conversion and enantiomeric excess in a model reaction | Discovery of new asymmetric catalysts |
| Functional Monomer Library | Acryloyl or styrenyl groups attached to the hydroxyl or amino group | Polymerization characteristics and material properties (e.g., Tg, modulus) | Development of novel chiral polymers |
| Surfactant Library | Long alkyl chains attached via ether or amide linkages | Critical micelle concentration and surface tension measurements | Formulation of chiral emulsions or vesicles |
Table 3: Development of Derivative Libraries from this compound for Non-Biological Screening. This table outlines the combinatorial approach to discovering new functional molecules for materials science and catalysis.
Application of 1 Amino 3 Cyclohexylpropan 2 Ol and Its Derivatives As Chiral Ligands and Auxiliaries in Catalysis
Design and Synthesis of Ligands Derived from 1-Amino-3-cyclohexylpropan-2-ol
The versatility of the amino and hydroxyl functionalities in this compound allows for its straightforward modification into a range of chiral ligands with varying denticity and electronic properties. These ligands are designed to coordinate with metal centers, forming chiral catalysts that can effectively control the stereochemistry of a reaction.
Bidentate (N,O) Ligands
Bidentate N,O-ligands are a common class of ligands synthesized from amino alcohols. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable five- or six-membered chelate ring. A primary method for the synthesis of such ligands from this compound involves the formation of Schiff bases. nih.govnih.gov This is typically achieved through the condensation reaction of the primary amine group with a suitable aldehyde or ketone. nih.gov
For instance, the reaction of this compound with salicylaldehyde (B1680747) or its derivatives would yield a Schiff base ligand where the nitrogen of the imine and the oxygen of the hydroxyl group can act as the two coordinating atoms. The electronic and steric properties of the resulting ligand can be readily tuned by modifying the substituents on the aldehyde.
Table 1: Representative Synthesis of Bidentate Schiff Base Ligands
| Starting Amino Alcohol | Carbonyl Compound | Resulting Ligand Type |
|---|---|---|
| This compound | Salicylaldehyde | (N,O) Schiff Base |
While the general synthesis of Schiff bases is well-established, specific examples detailing the synthesis and characterization of bidentate ligands from this compound are not extensively documented in readily available literature.
Multidentate Ligand Systems
To enhance the stability and catalytic activity of the metal complexes, multidentate ligands can be designed from this compound. These ligands can offer more defined coordination geometry and a more rigid chiral environment.
One approach to multidentate ligands involves the modification of both the amino and hydroxyl groups. For example, the amine functionality can be further reacted to introduce additional donor atoms. The synthesis of such ligands can be more complex, often involving multiple steps and purification procedures. For example, tripodal amine structures can be condensed with aldehydes to create multidentate Schiff base ligands. researchgate.net
Another strategy involves the synthesis of phosphine-containing ligands, where the amino group is functionalized with a phosphine (B1218219) moiety. These P,N-ligands are highly effective in various catalytic transformations. The synthesis can involve the reaction of the amino alcohol with a chlorophosphine.
Despite the potential, the synthesis of multidentate ligands specifically derived from this compound is not widely reported.
Enantioselective Catalysis with this compound-Derived Ligands
Chiral ligands derived from this compound are expected to be effective in a range of enantioselective catalytic reactions due to the combination of a coordinating amino alcohol backbone and a sterically demanding cyclohexyl group.
Asymmetric Addition Reactions (e.g., Henry Reactions, Grignard Additions)
Henry Reactions: The asymmetric Henry (nitroaldol) reaction is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding valuable β-nitro alcohols. mdpi.commdpi.com Copper(II) complexes with chiral ligands are often employed as catalysts. mdpi.comresearchgate.net Ligands derived from amino alcohols, such as those potentially synthesized from this compound, can form effective catalysts for this transformation. The chiral environment created by the ligand around the copper center directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. While numerous chiral amino alcohol-derived ligands have been successfully used in the asymmetric Henry reaction, specific data on the performance of ligands from this compound is scarce in the literature.
Grignard Additions: The addition of Grignard reagents to aldehydes is a fundamental method for forming secondary alcohols. The use of a chiral auxiliary or a chiral ligand can render this reaction enantioselective. This compound itself can potentially act as a chiral auxiliary. By forming a temporary adduct with the aldehyde or the Grignard reagent, it can control the facial selectivity of the addition. However, there is limited specific research available on the application of this compound or its derivatives in asymmetric Grignard additions.
Asymmetric Reduction and Oxidation Processes
Asymmetric Reduction: The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a critical transformation in organic synthesis. Catalysts for this reaction often consist of a transition metal, such as ruthenium, complexed with a chiral ligand. rsc.orgnih.gov Ligands derived from amino alcohols are particularly effective in asymmetric transfer hydrogenation, where a hydrogen donor like isopropanol (B130326) or formic acid is used. nih.gov The N-H moiety of the ligand can participate in the catalytic cycle, facilitating the hydrogen transfer. It is plausible that ligands derived from this compound would be effective in this context, but specific examples and performance data are not widely reported.
Asymmetric Oxidation: The enantioselective epoxidation of unfunctionalized olefins is a challenging but important reaction. Chiral manganese(III)-salen complexes, derived from chiral diamines and salicylaldehyde derivatives, have shown remarkable success in this area. wisc.edu It is conceivable that Schiff base ligands from this compound could be incorporated into manganese or other metal complexes for asymmetric oxidation reactions. These complexes could catalyze the transfer of an oxygen atom from an oxidant (e.g., sodium hypochlorite, iodosylbenzene) to the olefin in an enantioselective manner. However, specific studies detailing such applications for this compound derivatives are not readily found.
Cycloaddition and Rearrangement Reactions
Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. rsc.org Asymmetric versions of this reaction can be catalyzed by chiral Lewis acids, which are formed by the complexation of a metal salt with a chiral ligand. Ligands derived from this compound could potentially be used to generate such catalysts, influencing the diastereo- and enantioselectivity of the cycloaddition.
Rearrangement Reactions: Asymmetric rearrangements, such as the Claisen rearrangement, can be catalyzed by chiral Lewis or Brønsted acids. These catalysts can coordinate to the substrate, creating a chiral environment that directs the stereochemical course of the rearrangement. While the development of catalysts for asymmetric rearrangements is an active area of research, the application of ligands derived from this compound in this context has not been specifically detailed in the available literature.
Heterogenization and Immobilization Strategies for this compound Catalysts
The transition from homogeneous to heterogeneous catalysis is a critical step in the development of sustainable and industrially viable chemical processes. The primary advantages of heterogenization include the ease of catalyst separation from the reaction mixture, which simplifies product purification and allows for the potential recycling and reuse of the catalyst. For catalysts derived from this compound, various strategies can be employed to immobilize the active catalytic species onto solid supports.
These strategies typically involve the covalent attachment of the this compound derivative to an insoluble matrix. Common solid supports include inorganic materials such as silica (B1680970) and alumina, as well as organic polymers like polystyrene. The choice of support and the method of attachment are crucial for maintaining the catalytic activity and enantioselectivity of the immobilized catalyst.
One common approach involves modifying the structure of the this compound derivative to include a reactive functional group that can be used for grafting onto the support. For instance, the amino or hydroxyl group of the parent molecule can be functionalized to introduce a linker arm, which is then covalently bonded to the surface of the support material.
The performance of these heterogenized catalysts is often evaluated based on several key parameters, including catalytic activity, enantioselectivity, and stability over multiple reaction cycles. The nature of the support and the length and type of the linker can significantly influence these parameters.
Table 1: Comparison of Supports for Catalyst Immobilization
| Support Material | Advantages | Disadvantages |
| Silica | High surface area, good mechanical and thermal stability. | Can be prone to leaching of the catalyst under certain conditions. |
| Polystyrene | Versatile, easily functionalized. | Can swell in organic solvents, potentially affecting catalytic activity. |
| Alumina | High thermal stability, can have Lewis acidic sites that may influence reactivity. | Surface properties can be variable. |
Mechanistic Investigations of Catalytic Processes Involving this compound Ligands
Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and designing more efficient catalysts. For reactions involving chiral ligands derived from this compound, mechanistic studies aim to elucidate the structure of the active catalytic species, the nature of the transition states, and the factors that govern enantioselectivity.
A variety of techniques are employed in these investigations. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide valuable information about the coordination of the ligand to the metal center and the structure of the catalyst-substrate complex. X-ray crystallography can offer a precise three-dimensional structure of the catalyst or key intermediates, providing direct insight into the chiral environment around the active site.
Kinetic studies are also crucial for understanding the reaction mechanism. By measuring reaction rates under different conditions (e.g., varying substrate and catalyst concentrations), a rate law can be determined, which can support or refute a proposed mechanistic pathway.
In many catalytic cycles involving amino alcohol ligands, the ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The cyclohexyl group of this compound provides a bulky and sterically demanding substituent that can effectively block one face of the substrate, leading to high levels of enantioselectivity. The amino and hydroxyl groups serve as coordination sites for the metal, forming a stable chelate ring.
Non-linear effect studies, where the enantiomeric excess of the product is measured as a function of the enantiomeric excess of the ligand, can also provide insights into the aggregation state of the catalyst and the presence of any cooperative effects between catalyst molecules.
Advanced Analytical and Spectroscopic Characterization Methods for 1 Amino 3 Cyclohexylpropan 2 Ol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Amino-3-cyclohexylpropan-2-ol. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map the connectivity of atoms and deduce the compound's stereochemistry.
2D NMR Techniques for Connectivity and Relative Stereochemistry
Two-dimensional (2D) NMR experiments are critical for establishing the covalent framework and the relative stereochemistry of the two chiral centers in this compound. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are routinely used.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the proton on the hydroxyl-bearing carbon (C2) and the protons on the adjacent carbons (C1 and C3). This helps to confirm the -CH(NH₂)-CH(OH)-CH₂- connectivity. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. An HSQC spectrum would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecule.
The relative stereochemistry of the amino and hydroxyl groups (syn or anti) can be inferred from the magnitude of the coupling constant (³JHH) between the protons on C1 and C2, which can be determined from a high-resolution 1D ¹H NMR spectrum or a COSY experiment. nih.govnmrwiki.org Different dihedral angles in the syn and anti diastereomers result in distinct coupling constants.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HSQC) |
| **C1 (-CH₂-NH₂) ** | ~ 2.5 - 3.0 | ~ 45 - 55 | Correlates with H2 |
| C2 (-CH-OH) | ~ 3.5 - 4.0 | ~ 65 - 75 | Correlates with H1 and H3 |
| C3 (-CH₂-Cyclohexyl) | ~ 1.2 - 1.6 | ~ 35 - 45 | Correlates with H2 and Cyclohexyl H |
| Cyclohexyl CH | ~ 0.8 - 1.8 | ~ 25 - 40 | Various internal correlations |
| -NH₂ | Variable | - | - |
| -OH | Variable | - | - |
| Note: This table presents expected chemical shift ranges based on typical values for similar functional groups and structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions. |
Chiral NMR Spectroscopy for Enantiomeric Excess Determination
To determine the enantiomeric excess (e.e.) of a sample of this compound, chiral NMR spectroscopy is employed. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral environment must be introduced. libretexts.org This is typically achieved through one of two methods:
Chiral Derivatizing Agents (CDAs): The amino alcohol is reacted with a chiral agent, such as Mosher's acid, to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific signals allows for the quantification of each enantiomer. nih.gov
Chiral Solvating Agents (CSAs): A chiral solvent or a chiral lanthanide shift reagent is added to the NMR sample. libretexts.orgresearchgate.net The CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the amino alcohol, leading to the separation of their signals in the NMR spectrum. acs.orgnih.govusak.edu.tr The ratio of the integrated peak areas then corresponds to the enantiomeric ratio.
Mass Spectrometry (MS) for Purity Assessment and Reaction Monitoring
Mass spectrometry is a powerful technique for confirming the molecular weight and purity of this compound. It is also invaluable for monitoring the progress of its synthesis.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). measurlabs.comresearchgate.net This allows for the determination of the elemental formula of the compound, confirming that the synthesized molecule has the expected composition of C₉H₁₉NO. nih.govnih.gov HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated Exact Mass |
| [M+H]⁺ | 158.15394 |
| [M+Na]⁺ | 180.13589 |
| Note: These values are calculated based on the elemental composition (C₉H₁₉NO) and the most abundant isotopes of each element. |
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the molecular ion. wikipedia.orgwikipedia.org In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation pattern provides valuable structural information, confirming the connectivity of the molecule. Key expected fragmentation pathways for this amino alcohol include: miamioh.edulibretexts.orglibretexts.org
Loss of water (H₂O): A common fragmentation for alcohols, resulting in a peak at [M-18]⁺.
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom of the amine and the oxygen atom of the alcohol. This is a characteristic fragmentation for amines and alcohols and can help to pinpoint the location of these functional groups.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions such as hydrogen bonding. ksu.edu.sa
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. hardmantrust.org.uklibretexts.orgpressbooks.pub The C-H stretching vibrations of the cyclohexyl and propyl groups would appear around 2850-3000 cm⁻¹. hardmantrust.org.uk The broadness of the O-H and N-H bands can provide information about the extent of hydrogen bonding in the sample.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. ksu.edu.saresearchgate.net It is particularly sensitive to the vibrations of non-polar bonds, such as the C-C bonds of the cyclohexane (B81311) ring. This can provide a detailed fingerprint of the carbon skeleton.
Table 3: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200-3600 (Broad) | Weak | Stretching |
| N-H (Amine) | 3300-3500 (Medium) | Weak | Stretching |
| C-H (Aliphatic) | 2850-2960 (Strong) | Strong | Stretching |
| C-O (Alcohol) | 1000-1260 (Strong) | Medium | Stretching |
| C-N (Amine) | 1020-1250 (Medium) | Medium | Stretching |
| Note: This table presents typical frequency ranges for the indicated functional groups. The exact position and intensity of the bands can be influenced by the physical state of the sample and intermolecular interactions. |
Chiroptical Techniques (CD, ORD) for Absolute Configuration Assignment and Enantiomeric Purity
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating chiral molecules. These techniques rely on the differential interaction of left and right-circularly polarized light with a chiral sample, providing crucial information about its stereochemical features.
Absolute Configuration Assignment:
The determination of the absolute configuration of a chiral center is a critical aspect of stereochemical analysis. For this compound, which possesses a stereogenic center at the carbon bearing the hydroxyl group, CD spectroscopy is a particularly valuable tool. While the underivatized amino alcohol may not exhibit a strong Cotton effect in an accessible spectral region, its absolute configuration can be determined by conversion into a derivative that contains a suitable chromophore.
A common strategy involves the formation of a derivative where the amino and hydroxyl groups are complexed with a metal ion or reacted with a chiral derivatizing agent. For instance, complexation with transition metals can lead to the formation of rigid chelate structures, where the spatial arrangement of the ligands around the metal center is dictated by the absolute configuration of the amino alcohol. The resulting complex often exhibits a characteristic CD spectrum, and the sign of the Cotton effect can be correlated to the absolute configuration based on empirical rules or theoretical calculations.
Another approach is the use of chiral derivatizing agents, such as the enantiomers of Boc-phenylglycine. The reaction of this compound with (R)- and (S)-Boc-phenylglycine would yield a pair of diastereomers. The CD spectra of these diastereomers will be distinct, and by comparing the observed spectra with established models for similar amino alcohols, the absolute configuration of the original compound can be deduced.
Enantiomeric Purity:
ORD and CD spectroscopy are also instrumental in determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample of this compound. The magnitude of the optical rotation in ORD or the intensity of the CD signal is directly proportional to the concentration of the chiral species and its enantiomeric excess. By measuring the specific rotation of a sample and comparing it to the specific rotation of the enantiomerically pure compound, the e.e. can be calculated.
More sophisticated methods involve the use of chiral solvating agents or the aforementioned chiral derivatizing agents. In the presence of a chiral environment, the NMR spectra of the enantiomers can be resolved, but chiroptical methods offer a direct measure of the differential absorption of polarized light, which is often highly sensitive to the enantiomeric composition.
| Technique | Application | Sample Preparation | Expected Observation |
| Circular Dichroism (CD) | Absolute Configuration | Derivatization with a chromophore or metal complexation | Characteristic Cotton effect, the sign of which correlates to the absolute configuration. |
| Optical Rotatory Dispersion (ORD) | Enantiomeric Purity | Dissolution in a suitable solvent | Measurement of specific rotation, which is proportional to the enantiomeric excess. |
| CD with Chiral Derivatizing Agents | Absolute Configuration & Enantiomeric Purity | Reaction with enantiopure reagents (e.g., Boc-phenylglycine) | Formation of diastereomers with distinct CD spectra, allowing for stereochemical assignment and quantification of enantiomeric ratio. |
X-ray Crystallography of this compound Derivatives for Solid-State Structure Elucidation
While chiroptical techniques provide invaluable information in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
To obtain a crystal structure of this compound, it is often necessary to prepare a crystalline derivative. The parent amino alcohol may not crystallize readily, or the resulting crystals may not be of sufficient quality for X-ray diffraction analysis. The introduction of functional groups that can participate in strong intermolecular interactions, such as hydrogen bonding or ionic interactions, can promote the formation of well-ordered crystals.
Common derivatization strategies include the formation of salts with chiral or achiral acids, or the formation of coordination complexes with metal ions. For example, reacting this compound with a suitable metal salt could yield a crystalline metal complex where the amino alcohol acts as a ligand. The resulting crystal structure would not only reveal the stereochemistry of the amino alcohol but also provide insights into its coordination behavior.
The data obtained from an X-ray crystallographic analysis is comprehensive and includes the crystal system, space group, unit cell dimensions, and the precise atomic coordinates of each atom in the molecule. This information allows for the unambiguous assignment of the absolute configuration of the stereogenic center in this compound, provided that the crystallographic analysis is performed with sufficient resolution and, if necessary, utilizing anomalous dispersion effects.
Below is an illustrative table of the type of crystallographic data that would be obtained for a derivative of this compound.
| Parameter | Illustrative Value | Description |
| Chemical Formula | C15H28ClNO3 | The elemental composition of the crystalline derivative. |
| Formula Weight | 305.84 | The molecular weight of the derivative. |
| Crystal System | Orthorhombic | The shape of the unit cell. |
| Space Group | P212121 | The symmetry of the crystal lattice. |
| a, b, c (Å) | 10.123(4), 12.456(5), 15.789(6) | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 90, 90 | The angles of the unit cell. |
| Volume (Å3) | 1993.4(14) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | 0.045 | An indicator of the quality of the structural model. |
| Absolute Configuration | (S) | The determined absolute stereochemistry at the chiral center. |
Computational Chemistry and Theoretical Modeling of 1 Amino 3 Cyclohexylpropan 2 Ol
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-Amino-3-cyclohexylpropan-2-ol. These calculations can determine a wide range of properties, from the distribution of electron density and molecular orbital energies to the prediction of reaction pathways and the stability of intermediates and transition states.
The cyclohexyl group, while primarily a bulky steric controller, also influences the electronic properties through inductive effects. Its presence can impact the acidity of the N-H and O-H protons and the nucleophilicity of the nitrogen and oxygen atoms.
Table 1: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO | PubChem |
| Molecular Weight | 157.25 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
This table presents computationally derived properties that provide a basic understanding of the molecule's physical and chemical characteristics.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound and its interactions with other molecules over time. researchgate.net These simulations solve Newton's equations of motion for the atoms in the system, offering a dynamic picture of molecular behavior that complements the static view from QM calculations.
For a flexible molecule like this compound, MD simulations are crucial for understanding the accessible conformations of the cyclohexyl ring (chair, boat, twist-boat) and the orientation of the amino and hydroxyl groups. The conformational preferences are a result of a delicate balance of steric hindrance, intramolecular hydrogen bonding, and torsional strain. maricopa.edu The chair conformation of the cyclohexane (B81311) ring is generally the most stable. maricopa.edu The relative orientation of the substituents on the propane (B168953) backbone will also be influenced by the potential for hydrogen bonding between the amino and hydroxyl groups.
When used as a ligand in a metal complex, MD simulations can reveal the dynamics of the coordination sphere and the interactions between the ligand and the metal center. This is particularly important in asymmetric catalysis, where the conformational rigidity or flexibility of the ligand can significantly impact the stereochemical outcome of a reaction. The Automated Topology Builder (ATB) and Repository provides topologies for molecules like (2R)-2-Amino-3-cyclohexyl-1-propanol, which can be used in MD simulations to study its behavior in various environments. nih.gov
Transition State Modeling for Reaction Pathway Elucidation
Transition state (TS) modeling is a powerful computational technique used to identify the highest energy point along a reaction coordinate, known as the transition state. By calculating the structure and energy of the TS, chemists can determine the activation energy of a reaction, which is a key factor in determining its rate.
In the context of reactions involving this compound, either as a reactant or as a chiral ligand, TS modeling can provide invaluable mechanistic insights. For example, in a metal-catalyzed reaction where this amino alcohol acts as a ligand, DFT calculations can be used to model the transition states of the catalytic cycle. acs.orgresearchgate.net This allows researchers to understand how the ligand influences the stereoselectivity of the reaction. The steric bulk of the cyclohexyl group and the coordinating properties of the amino and alcohol functionalities would play a critical role in stabilizing or destabilizing different transition state geometries, leading to the preferential formation of one enantiomer over the other. chemrxiv.org
For instance, in the asymmetric Michael addition of β-keto esters to nitroalkenes catalyzed by simple primary β-amino alcohols, a proposed transition state model suggests that the catalyst and substrates are held in a fixed conformation through hydrogen bonding, which dictates the stereochemical outcome. rsc.org Similar principles would apply to catalysis involving this compound.
In Silico Design of Novel Catalytic Systems Incorporating this compound
The insights gained from QM calculations, MD simulations, and transition state modeling can be harnessed for the in silico design of novel catalytic systems. researchgate.netdigitellinc.com By understanding the structure-activity and structure-selectivity relationships, chemists can computationally design and screen new catalysts with improved performance before undertaking laborious and expensive experimental synthesis.
This compound, with its chiral center, coordinating amino and hydroxyl groups, and bulky cyclohexyl substituent, is a promising scaffold for the development of new chiral ligands for asymmetric catalysis. pnas.org Computational methods can be employed to:
Modify the scaffold: Virtually introduce different substituents on the cyclohexyl ring or the propanol (B110389) backbone to fine-tune the steric and electronic properties of the ligand.
Screen metal centers: Computationally evaluate the performance of the ligand with a variety of transition metals to identify the most promising combinations for a target reaction.
Predict enantioselectivity: Use transition state modeling to predict the enantiomeric excess (ee) that can be achieved with a designed catalyst, guiding the selection of the most promising candidates for synthesis.
For example, computational studies on other chiral ligands, such as PHOX ligands, have demonstrated how modular design and computational screening can lead to highly effective catalysts for various reactions. pnas.org A similar approach could be applied to ligands derived from this compound for applications in reactions like asymmetric hydrogenation, allylic alkylation, or Michael additions.
Potential Applications in Materials Science and Industrial Chemistry Non Biological Focus
Incorporation into Polymer Architectures for Specific Chemical Properties
The bifunctional nature of 1-Amino-3-cyclohexylpropan-2-ol, possessing both an amine and a hydroxyl group, makes it a candidate for incorporation into various polymer backbones through step-growth polymerization. nih.gov These functional groups can react with a variety of monomers to form polyesters, polyamides, polyurethanes, or polyethers, depending on the co-monomer used.
The presence of the bulky cyclohexyl group is significant. In a polymer chain, this group would likely impart increased rigidity and thermal stability compared to analogous polymers made with linear aliphatic diamines or diols. This is due to the steric hindrance of the cyclohexyl ring, which can restrict chain mobility. Furthermore, the hydrophobic nature of the cyclohexane (B81311) ring could be exploited to modify the surface properties of materials, potentially enhancing water resistance or altering their solubility in nonpolar solvents.
The specific arrangement of the functional groups in this compound could also lead to polymers with unique structural properties. For instance, its use in the synthesis of polyurethanes could result in materials with tailored hardness, elasticity, and thermal properties, influenced by the rigid cyclohexyl moiety.
Development of Specialty Chemicals and Intermediates
Beyond polymerization, this compound can serve as a valuable intermediate in the synthesis of more complex specialty chemicals. The vicinal amino alcohol motif is a versatile scaffold in organic synthesis, allowing for a range of chemical transformations. nih.govacs.org
The primary amine can be readily derivatized through reactions such as acylation, alkylation, and reductive amination to introduce a wide array of functional groups. Similarly, the secondary hydroxyl group can undergo esterification, etherification, or oxidation to a ketone, further expanding the synthetic possibilities. The presence of the cyclohexyl group can influence the reactivity and selectivity of these transformations, and the resulting derivatives may find use as:
Corrosion Inhibitors: Amines and their derivatives are known to be effective corrosion inhibitors, particularly for ferrous metals. molaid.com The cyclohexyl group in this compound could enhance its adsorption onto metal surfaces, potentially improving its corrosion inhibition efficiency.
Surfactants and Emulsifiers: By reacting the amine or alcohol group to introduce a long-chain alkyl group, it may be possible to synthesize amphiphilic molecules with potential applications as surfactants or emulsifying agents in industrial formulations. utwente.nl
Precursors for Heterocyclic Compounds: The 1,2-amino alcohol functionality is a key precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are important building blocks in many areas of industrial chemistry.
Role in Chiral Separations or Resolution Techniques
Given that this compound is a chiral molecule, it has potential applications in the field of enantioselective chemistry, specifically in chiral separations. Amino alcohols are a well-established class of compounds used for the resolution of racemic mixtures. nih.govsigmaaldrich.com
There are two primary ways in which this compound could be utilized in this context:
As a Chiral Resolving Agent: The amine group of this compound can react with a racemic carboxylic acid to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent acidification would then yield the enantiomerically pure acid. The bulky cyclohexyl group may aid in the formation of well-defined crystals, facilitating a more efficient separation.
In Chiral Stationary Phases (CSPs) for Chromatography: Chiral stationary phases are essential for the analytical and preparative separation of enantiomers by chromatography. nih.govresearchgate.net this compound could be covalently bonded to a solid support, such as silica (B1680970) gel, to create a novel CSP. The amine and hydroxyl groups provide sites for hydrogen bonding and dipole-dipole interactions, while the chiral centers create a stereoselective environment that allows for the differential retention of enantiomers as they pass through the chromatography column. The cyclohexyl group could contribute to the chiral recognition mechanism through steric interactions.
While specific studies on this compound are not widely available, its structural components suggest a range of potential applications in materials science and industrial chemistry. Further research into the synthesis, properties, and reactivity of this compound is warranted to fully explore its utility in these areas.
Table of Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 186194-84-3 | bldpharm.com |
| Molecular Formula | C9H19NO | Inferred |
| Molecular Weight | 157.25 g/mol | Inferred |
Emerging Research Avenues and Future Outlook for 1 Amino 3 Cyclohexylpropan 2 Ol Studies
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 1-Amino-3-cyclohexylpropan-2-ol and its derivatives is a critical area of research. Traditional batch synthesis methods, while effective, can be time-consuming and challenging to scale up. The adoption of flow chemistry and automated synthesis platforms offers a transformative approach to overcoming these limitations.
Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a flask, provides numerous advantages. These include enhanced reaction control, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and reproducible outcomes.
Automated synthesis platforms, which combine robotics and computational control, can further accelerate the discovery and optimization of synthetic routes. By systematically varying reactants, catalysts, and reaction conditions, these platforms can rapidly screen a large number of possibilities, identifying optimal pathways for the production of this compound and its analogues. This high-throughput approach is invaluable for creating libraries of related compounds for further study.
Table 1: Comparison of Batch vs. Flow Synthesis for this compound
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Scale | Difficult to scale up | Easily scalable by extending run time |
| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |
| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes |
| Reproducibility | Can be variable between batches | High reproducibility |
| Efficiency | Can be less efficient due to workup steps | Often more efficient with in-line purification |
Exploration of Bio-Inspired Catalysis
The synthesis of chiral molecules like this compound, where specific stereoisomers are often required for desired biological activity or material properties, presents a significant challenge. Bio-inspired catalysis, which utilizes enzymes or mimics their function, offers a powerful solution for achieving high stereoselectivity.
Enzymes such as amine dehydrogenases (AmDHs) and lipases are particularly relevant for the synthesis of chiral amino alcohols. acs.orgfrontiersin.org AmDHs can catalyze the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor, directly introducing the amino group with high enantioselectivity. acs.orgfrontiersin.org Lipases, on the other hand, can be employed in the kinetic resolution of a racemic mixture of this compound, selectively acylating one enantiomer and allowing for the separation of the two. rsc.org
The development of "designer enzymes" through directed evolution and protein engineering is a key aspect of this research avenue. By modifying the active site of an enzyme, researchers can tailor its substrate specificity and catalytic activity to be highly efficient for the synthesis of this compound. These biocatalytic methods are not only highly selective but also operate under mild reaction conditions, reducing the environmental impact compared to traditional chemical methods. acs.org
Sustainable Synthesis and Circular Economy Contributions
The principles of green chemistry and the concept of a circular economy are increasingly influencing chemical research and development. For this compound, this translates to developing synthetic routes that are more environmentally benign and exploring its potential role in circular economic models.
Sustainable synthesis strategies for this compound would focus on:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Renewable Feedstocks: Investigating the possibility of deriving the cyclohexyl or propanol (B110389) moieties from biomass or other renewable sources.
Benign Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives.
Energy Efficiency: Developing synthetic pathways that require less energy input.
In the context of a circular economy, research could explore the potential for this compound to be used in the creation of recyclable materials or as a building block for products that can be easily deconstructed and their components reused. While direct applications in this area are still speculative, the inherent functionality of the molecule suggests possibilities in areas such as biodegradable polymers or recyclable catalysts. The broader move towards a circular economy in the chemical industry will undoubtedly spur further investigation into these aspects. ect-journal.kz
Interdisciplinary Research with Other Chemical Disciplines (e.g., Supramolecular Chemistry)
The unique structure of this compound, with its hydrogen bond donor and acceptor sites and its non-polar cyclohexyl group, makes it an intriguing candidate for interdisciplinary research, particularly in the field of supramolecular chemistry. Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of larger, organized assemblies. youtube.com
The amino alcohol group can participate in hydrogen bonding, a key interaction in forming supramolecular structures. The cyclohexyl group, being hydrophobic, can drive self-assembly in aqueous environments. This amphiphilic nature could be exploited to create novel supramolecular architectures such as micelles, vesicles, or gels. For instance, research on other amphiphilic amino alcohols has shown their ability to form chiral environments for stereocontrolled reactions. nih.gov
The potential for this compound to act as a building block in supramolecular chemistry opens up a range of possibilities, including:
Drug Delivery Systems: Encapsulating drug molecules within self-assembled structures for targeted delivery.
Chiral Recognition: Developing sensors that can distinguish between different enantiomers of other molecules.
Advanced Materials: Creating materials with novel optical, electronic, or mechanical properties based on the organized assembly of the compound.
The exploration of these interdisciplinary avenues will likely lead to a deeper understanding of the fundamental properties of this compound and unlock new and unexpected applications.
Q & A
Q. What are the standard synthetic routes for 1-Amino-3-cyclohexylpropan-2-ol?
The synthesis typically involves nucleophilic substitution reactions. For example, cyclohexyl precursors (e.g., cyclohexyl halides or epoxides) can react with amino-alcohol intermediates under moderate temperatures (40–60°C) in polar solvents like ethanol or methanol. Ammonia or protected amines are introduced to form the amino group, followed by purification via column chromatography .
Q. How is the structure of this compound characterized?
Structural confirmation requires a combination of techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to identify cyclohexyl protons and hydroxyl/amino groups.
- IR spectroscopy to detect N-H (3300–3500 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches.
- Mass spectrometry (ESI or EI) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve stereochemistry and bond angles .
Q. What are the stability considerations for this compound during storage?
The proximity of amino and hydroxyl groups can lead to intramolecular interactions or degradation. Store under inert atmospheres (argon/nitrogen) at –20°C, and avoid prolonged exposure to light or moisture. Stability assays (HPLC or TLC) should be conducted periodically .
Q. What solvents are optimal for dissolving this compound?
The compound’s hydrophobic cyclohexyl group limits water solubility. Use polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures. For biological assays, prepare stock solutions in DMSO (≤10% v/v) to prevent precipitation .
Advanced Research Questions
Q. How can contradictions in experimental yields between studies be resolved?
Discrepancies often arise from reaction parameter variations. Use Design of Experiments (DoE) to optimize:
- Temperature : Higher temps may accelerate side reactions.
- Catalyst purity : Trace metals in catalysts (e.g., Pd/C) can alter pathways.
- Solvent drying : Moisture-sensitive steps require rigorously anhydrous conditions .
Q. What strategies improve enantiomeric purity in asymmetric synthesis?
- Chiral catalysts : Use Jacobsen’s Mn(III)-salen complexes or enzymatic resolution.
- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA).
- Crystallization-induced dynamic resolution (CIDR) to enrich enantiomers .
Q. How does structural modification of the cyclohexyl group affect pharmacological activity?
Comparative structure-activity relationship (SAR) studies can be conducted:
- Replace cyclohexyl with adamantyl or bicyclic groups to enhance lipophilicity.
- Introduce electron-withdrawing substituents (e.g., -F, -Cl) to modulate receptor binding.
- Assess changes via in vitro assays (e.g., enzyme inhibition) and molecular docking .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Perform kinetic isotope effect (KIE) studies or DFT calculations to probe transition states. Isotopic labeling (e.g., ¹⁵N in the amino group) can track bond reorganization. Steric hindrance from the cyclohexyl group may slow SN2 pathways, favoring SN1 mechanisms in polar solvents .
Q. How is the compound integrated into drug discovery pipelines?
As a chiral building block, it is evaluated for:
- ADMET properties : Microsomal stability assays, Caco-2 permeability tests.
- Target engagement : Radioligand binding assays (e.g., GPCR targets).
- Toxicity : Ames test for mutagenicity and hERG channel inhibition screening .
Q. What analytical methods resolve data contradictions in bioactivity studies?
- Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., OECD guidelines).
- Orthogonal assays : Validate results with both cell-based (e.g., luciferase reporter) and biochemical (e.g., SPR) methods.
- Batch-effect correction : Account for variability in reagent lots or equipment calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
